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This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4)
inhibitors: LEO 39652, a novel "dual-soft" topical agent, and roflumilast, an established oral and
topical treatment. This document synthesizes preclinical and clinical data to offer an objective
performance assessment, supported by detailed experimental methodologies.

Introduction

Both LEO 39652 and roflumilast exert their therapeutic effects by inhibiting the PDE4 enzyme,
a key regulator of intracellular cyclic adenosine monophosphate (cCAMP). By increasing CAMP
levels within immune and inflammatory cells, these inhibitors attenuate the inflammatory
cascade. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease
(COPD) and plaque psoriasis.[1] LEO 39652 was developed as a topical treatment for atopic
dermatitis, designed with a "dual-soft" mechanism to minimize systemic exposure by
undergoing rapid metabolism in the bloodstream and liver.[2]

Preclinical Efficacy: A Head-to-Head Look at PDE4
Inhibition
The in vitro potency of LEO 39652 and roflumilast has been characterized by their half-maximal

inhibitory concentrations (IC50) against various PDE4 subtypes. This data is critical for
understanding their specific inhibitory profiles.
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TNF-a Inhibition

Compound PDE4 Subtype IC50 (nM)
IC50 (nM)
6.0 (in human
LEO 39652 PDE4A 1.2[3]
PBMCs)[3]
PDE4B 1.2[3]
PDE4C 3.0[3]
PDE4D 3.8[3]
~1.0 (LPS-triggered
Roflumilast PDE4Al 0.7 release from human
bronchial explants)[2]
PDE4A4 0.9
PDE4B1 0.7
PDE4B2 0.2
PDE4C1 3.0
PDE4C2 4.3

Clinical Efficacy: Performance in Target Indications

Direct comparative clinical trials between LEO 39652 and roflumilast are not available.
However, an examination of their performance in their respective target indications provides
valuable insights into their clinical potential.

LEO 39652 in Atopic Dermatitis

A Phase | clinical trial for LEO 39652 cream in adults with mild to moderate atopic dermatitis
aimed to assess its efficacy after 3 weeks of treatment.[4] The primary efficacy endpoints
included the change from baseline in the Eczema Area and Severity Index (EASI) and the
percentage of patients achieving an Investigator's Global Assessment (IGA) score of O (clear)
or 1 (almost clear).[5][6] However, reports indicate a lack of clinical efficacy for LEO 39652 in
atopic dermatitis, which is thought to be due to insufficient drug availability at the target site in
the skin.
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Roflumilast in Plague Psoriasis and COPD

Roflumilast has demonstrated significant efficacy in the treatment of both plaque psoriasis and
COPD.

Plague Psoriasis: In Phase 3 trials (DERMIS-1 and DERMIS-2), roflumilast cream 0.3% applied
once daily for 8 weeks resulted in a significantly higher percentage of patients achieving IGA
success (clear or almost clear with a >2-grade improvement) compared to vehicle.[7] A key
secondary endpoint was the proportion of patients achieving at least a 75% reduction in the
Psoriasis Area and Severity Index (PASI 75).[8][9] At week 8, 40.3% of patients treated with
roflumilast achieved PASI 75, compared to 6.5% of those treated with vehicle.[10]

COPD: Clinical trials in patients with severe COPD have shown that oral roflumilast improves
lung function, as measured by the forced expiratory volume in 1 second (FEV1).[11][12] In a 1-
year study, roflumilast treatment resulted in a significant increase in post-bronchodilator FEV1
compared to placebo.[11] The REACT study, a 52-week trial, also demonstrated the efficacy of
roflumilast in reducing moderate or severe exacerbations in patients with severe COPD.[13]

Experimental Protocols

For the benefit of researchers, detailed methodologies for key assays are provided below.

Phosphodiesterase-4 (PDE4) Inhibition Assay
(Fluorescence Polarization)

This assay quantifies the inhibitory activity of compounds against PDE4 enzymes using a
fluorescence polarization (FP) method.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the
PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly, resulting in low FP.
Upon hydrolysis by PDE4, the resulting AMP-fluorescein binds to a larger binding agent,
slowing its rotation and increasing the FP signal. Inhibitors of PDE4 prevent this hydrolysis,
thus keeping the FP signal low.[1][14]

Protocol:

o Reagent Preparation:
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o Prepare a complete PDE assay buffer containing Tris-HCI, MgClI2, DTT, and NaNs3.

o Dilute the recombinant human PDE4 enzyme (e.g., PDE4B1) to the desired concentration
in the complete assay buffer.

o Prepare serial dilutions of the test compounds (LEO 39652 or roflumilast) in the assay
buffer. A known PDEA4 inhibitor like rolipram or roflumilast should be used as a positive
control.

o Prepare the FAM-labeled cAMP substrate at the appropriate concentration in the assay
buffer.

o Assay Procedure (96-well plate format):
o Add 25 puL of the diluted PDE4 enzyme solution to each well.
o Add 5 pL of the test compound dilutions or control to the respective wells.

o Initiate the enzymatic reaction by adding 20 pL of the FAM-cAMP substrate solution to
each well.

o Incubate the plate at room temperature for 60 minutes.

o Stop the reaction and measure fluorescence polarization using a plate reader with
appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

o Data Analysis:
o Calculate the percent inhibition for each compound concentration relative to the controls.

o Determine the IC50 value by plotting the percent inhibition against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-a Release Assay in Human Peripheral Blood
Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory
cytokine TNF-a from PBMCs stimulated with lipopolysaccharide (LPS).
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Principle: PBMCs, when stimulated with LPS, produce and release TNF-a. PDE4 inhibitors
increase intracellular cAMP, which in turn suppresses the signaling pathways leading to TNF-a
production. The amount of TNF-a released into the cell culture supernatant is quantified using
an enzyme-linked immunosorbent assay (ELISA).[15]

Protocol:
e PBMC Isolation:
o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

o Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend them in
complete RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine.

e Cell Stimulation and Treatment:
o Plate the PBMCs in a 96-well plate at a density of 1 x 10”6 cells/mL.

o Pre-incubate the cells with various concentrations of the test compounds (LEO 39652 or
roflumilast) for 1 hour at 37°C in a 5% CO2 incubator.

o Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an
unstimulated control (no LPS) and a vehicle control (LPS with vehicle).

o Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
e TNF-a Quantification (ELISA):
o Centrifuge the plate to pellet the cells and carefully collect the supernatant.

o Quantify the concentration of TNF-a in the supernatants using a human TNF-a ELISA kit
according to the manufacturer's instructions.

o Data Analysis:

o Calculate the percent inhibition of TNF-a release for each compound concentration
compared to the LPS-stimulated vehicle control.
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o Determine the IC50 value by plotting the percent inhibition against the log of the
compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using
Graphviz.

Cytoplasm

LEO 39652 /
Roflumilast

Cell Membrane
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Caption: PDE4 Inhibition Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://medicalaffairs.arcutis.com/wp-content/uploads/RC_PSO_GL_Winter-Clinical-2024.-Del-Rosso.-Pooled-DERMIS-PASI-PASI-HD-Waterfall_Poster.pdf
https://skin.dermsquared.com/skin/article/view/2593
https://skin.dermsquared.com/skin/article/view/2593
https://skin.dermsquared.com/skin/article/view/2593
https://www.springermedicine.com/roflumilast/vulgar-psoriasis/roflumilast-cream-0-3-in-patients-with-chronic-plaque-psoriasis-/51615682
https://www.springermedicine.com/roflumilast/vulgar-psoriasis/roflumilast-cream-0-3-in-patients-with-chronic-plaque-psoriasis-/51615682
https://www.springermedicine.com/roflumilast/vulgar-psoriasis/roflumilast-cream-0-3-in-patients-with-chronic-plaque-psoriasis-/51615682
https://pubmed.ncbi.nlm.nih.gov/17463412/
https://pubmed.ncbi.nlm.nih.gov/17463412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4708192/
https://www.clinicaltrials.gov/study/NCT01473758
https://bpsbioscience.com/media/wysiwyg/Biochemical_Assay_Kits/70000/79573.pdf
https://resources.revvity.com/pdfs/tch-htrf-guidelines-from-pbmc-isolation-to-cytokine-assay-optimisation.pdf
https://www.benchchem.com/product/b8144546#efficacy-of-leo-39652-compared-to-roflumilast
https://www.benchchem.com/product/b8144546#efficacy-of-leo-39652-compared-to-roflumilast
https://www.benchchem.com/product/b8144546#efficacy-of-leo-39652-compared-to-roflumilast
https://www.benchchem.com/product/b8144546#efficacy-of-leo-39652-compared-to-roflumilast
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8144546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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